molecular formula C11H8Cl2N2O2S2 B2636917 Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate CAS No. 338409-08-8

Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate

Cat. No.: B2636917
CAS No.: 338409-08-8
M. Wt: 335.22
InChI Key: ZRECDRIASQYTMM-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate is a sulfur-containing heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 2,4-dichlorophenyl group at the 4-position and a methyl ester-linked sulfanylacetate moiety at the 5-position. The methyl ester group enhances its solubility in organic solvents, while the dichlorophenyl substituent likely contributes to lipophilicity and steric bulk .

Properties

IUPAC Name

methyl 2-[4-(2,4-dichlorophenyl)thiadiazol-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S2/c1-17-9(16)5-18-11-10(14-15-19-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRECDRIASQYTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and methyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Properties and Structure

This compound has a molecular formula of C15H12Cl2N2S2C_{15}H_{12}Cl_2N_2S_2 and a molecular weight of approximately 353.3 g/mol. The compound features a thiadiazole ring, which is known for its biological activity and utility in drug development. The presence of dichlorophenyl groups enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit broad-spectrum antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro studies have shown promising results, suggesting that this compound could serve as a scaffold for developing novel antimicrobial agents .

Anticancer Potential

Thiadiazole derivatives are also being explored for their anticancer properties. Compounds similar to this compound have demonstrated significant cytotoxicity against cancer cell lines such as Caco-2 and A549. The incorporation of specific substituents on the thiadiazole ring appears to enhance the anticancer activity, making this compound a candidate for further research in cancer therapeutics .

Insecticidal Properties

In agricultural contexts, compounds containing thiadiazole moieties have been recognized for their insecticidal activities. This compound has shown effectiveness against various pests, potentially providing an alternative to conventional pesticides. This application is particularly relevant given the increasing resistance of pests to traditional chemical controls .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent functionalization. Various methods such as microwave-assisted synthesis and ultrasonic techniques have been reported to enhance yield and reduce reaction times . Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial activity of several thiadiazole derivatives against resistant strains of bacteria. This compound was included in the screening process and displayed notable activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Testing

In another investigation focused on anticancer properties, this compound was tested against various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in Caco-2 cells compared to untreated controls. This suggests potential for development as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate

Structural Similarities :

  • Both compounds share the 1,2,3-thiadiazole core and a sulfanylacetate ester group.
  • Differences lie in the substituents: the ethyl ester (vs. methyl) and phenyl (vs. 2,4-dichlorophenyl) groups .

Physicochemical Properties :

Property Methyl 2-{[4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate Ethyl 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate
Molecular Formula C10H8Cl2N2O2S2 C12H12N2O2S2
Molecular Weight 323.22 g/mol 296.37 g/mol
Key Substituents 2,4-Dichlorophenyl, Methyl ester Phenyl, Ethyl ester

Functional Implications :

  • The methyl ester may hydrolyze faster than the ethyl analog, influencing bioavailability .

Thiazole-Based Ureido Derivatives (Compounds 10a–10c)

Structural Contrasts :

  • Compounds 10a–10b (e.g., Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) feature a thiazole ring (vs. thiadiazole) and a ureido-piperazine scaffold .

Thiazol-5-ylmethyl Carbamate Derivatives (Pharmacopeial Compounds)

Functional Groups :

  • Examples include thiazol-5-ylmethyl carbamates with hydroperoxypropan-2-yl or triazole substituents (e.g., ). These structures are more complex, with antifungal relevance (e.g., itraconazole analogs) .

Comparative Notes:

  • Unlike the target compound, these molecules include extended piperazine or triazole moieties, which are critical for binding to fungal cytochrome P450 enzymes .
  • The dichlorophenyl group in the target compound mirrors substituents in antifungal impurities (e.g., ), suggesting shared strategies for enhancing target affinity or stability .

Dichlorophenyl-Substituted Impurities in Antifungal Agents

Relevance :

  • Impurity "Ba" and "Ab" () contain dichlorophenyl and triazole groups, highlighting the prevalence of chlorine substituents in bioactive molecules for steric and electronic effects .

Stability Considerations :

  • The target compound’s dichlorophenyl group may improve resistance to metabolic degradation compared to non-halogenated analogs, as seen in pharmacopeial standards .

Biological Activity

Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate is a compound belonging to the class of 1,2,3-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure

The compound's structural formula can be represented as follows:

C11H10Cl2N4O2S\text{C}_{11}\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

This structure includes a thiadiazole ring which is known for its reactivity and ability to interact with various biological targets.

Antimicrobial Activity

  • Antibacterial Properties : Thiadiazole derivatives have shown promising antibacterial activity against various strains of bacteria. For instance, studies indicate that compounds with the thiadiazole moiety exhibit moderate to good activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
    CompoundBacterial StrainActivity
    Thiadiazole Derivative 1E. coliModerate
    Thiadiazole Derivative 2S. aureusGood
  • Antifungal Properties : The compound has also been evaluated for antifungal activity against pathogens like Candida albicans, showing significant inhibition .

Antiviral Activity

Recent research has highlighted the antiviral potential of thiadiazole derivatives against various viruses. For example, studies have demonstrated that certain derivatives possess substantial activity against Tobacco Mosaic Virus (TMV), indicating their potential as antiviral agents in agricultural applications .

Anticancer Activity

Thiadiazole derivatives are being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

StudyCell Line TestedResult
Study ABreast Cancer (MCF-7)Induced apoptosis
Study BLung Cancer (A549)Inhibited growth

Case Studies

  • Case Study on Antiviral Efficacy : A study investigated the efficacy of a thiadiazole derivative in inhibiting TMV. The compound exhibited a curative rate of 54.1% and an inactivation rate of 90.3% at a concentration of 50 µg/mL, outperforming standard antiviral agents .
  • Anticancer Activity Assessment : In vitro studies on various cancer cell lines revealed that the compound significantly inhibited cell viability and induced apoptosis through mitochondrial pathways .

The biological activities of this compound can be attributed to its ability to interact with biomolecules such as enzymes and receptors involved in disease processes. The presence of sulfur and nitrogen atoms in the thiadiazole ring enhances its reactivity and ability to form hydrogen bonds with target proteins .

Q & A

Q. Structural Validation :

  • Elemental analysis confirms stoichiometry.
  • 1H/13C NMR identifies proton/carbon environments (e.g., thiadiazole ring protons at δ 7.5–8.5 ppm, ester methyl groups at δ 3.7–4.1 ppm) .
  • IR spectroscopy detects functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, S–S/C–S vibrations at 600–700 cm⁻¹) .
  • TLC monitors reaction progress (e.g., chloroform:methanol 7:3 ratio) .

Q. Table 1: Representative Synthetic Yields and Characterization

StepReagents/ConditionsYield (%)Key Spectral Data (NMR/IR)Reference
HeterocyclizationCS₂, KOH, ethanol, reflux75–85Thiol S-H stretch (2550 cm⁻¹)
AlkylationMethyl chloroacetate, DMF, 60°C80–90Ester C=O (1720 cm⁻¹), δ 3.8 (s, CH₃)

Basic: What biological activities have been reported for this compound, and what assays are used to evaluate them?

Methodological Answer:
The compound exhibits anticancer and anticonvulsant potential , evaluated through:

  • In vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cells) to measure IC₅₀ values .
  • Anticonvulsant models (e.g., maximal electroshock seizure test in rodents) .
  • Enzyme inhibition studies (e.g., alkaline phosphatase inhibition via kinetic assays) .

Q. Key Findings :

  • Thiadiazole derivatives with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) show enhanced activity due to improved target binding .

Advanced: How can computational methods clarify the mechanism of action for this thiadiazole derivative?

Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations predict target binding:

Target Selection : Prioritize enzymes like alkaline phosphatase or cancer-related kinases (e.g., EGFR) based on structural homology .

Docking Parameters : Use grid boxes centered on active sites, with Lamarckian genetic algorithms for conformational sampling .

Binding Analysis : Identify key interactions (e.g., hydrogen bonds with dichlorophenyl Cl atoms, hydrophobic contacts with thiadiazole rings) .

Validation : Compare computational binding scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values to refine models .

Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity and physicochemical properties?

Methodological Answer:
Structure-Activity Relationship (SAR) Studies :

  • Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhance metabolic stability and target affinity .
  • Alkyl chain length in ester groups affects solubility; methyl esters balance lipophilicity and bioavailability .

Q. Table 2: Impact of Substituents on Bioactivity

SubstituentActivity (IC₅₀, μM)LogPReference
2,4-Dichlorophenyl12.5 (MCF-7)3.2
4-Chlorophenyl28.7 (MCF-7)2.8
Methyl ester15.3 (HeLa)2.5

Advanced: What analytical challenges arise in detecting degradation products of this compound under physiological conditions?

Methodological Answer:
Degradation Pathways :

  • Ester hydrolysis in aqueous media generates carboxylic acid derivatives.
  • Oxidative degradation of the thiadiazole ring forms sulfoxides/sulfones .

Q. Analytical Strategies :

  • HPLC-MS/MS with C18 columns (gradient: 0.1% formic acid/acetonitrile) resolves degradation products .
  • Forced degradation studies (acid/base/oxidative stress) quantify impurities (e.g., limit of detection ≤0.1%) .

Q. Table 3: Degradation Products and Detection

ConditionMajor DegradantRT (min)Response FactorReference
Acidic (0.1M HCl)Carboxylic acid derivative8.20.94
Oxidative (H₂O₂)Thiadiazole sulfoxide10.50.89

Advanced: How do crystallographic studies inform the conformational stability of this compound?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Planarity of the thiadiazole ring (torsion angles <5°) .
  • Intermolecular interactions : S···N contacts (3.1–3.3 Å) stabilize crystal packing .

Q. Key Data :

  • Space group : Monoclinic P21/n .
  • Unit cell parameters : a = 16.89 Å, b = 4.20 Å, c = 27.11 Å, β = 96.08° .

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